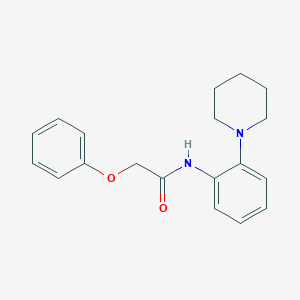![molecular formula C20H14ClN3O2S B244956 2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B244956.png)
2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes. The compound has shown promising results in several studies, and its potential applications in the field of medicine and drug development are being explored.
Mecanismo De Acción
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves the inhibition of CK1δ, a protein kinase that plays a crucial role in regulating various cellular processes. CK1δ is involved in the regulation of the Wnt/β-catenin signaling pathway, which is essential for cell proliferation, differentiation, and survival. Inhibition of CK1δ by 2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide leads to the activation of the Wnt/β-catenin pathway, which can have several beneficial effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide have been studied extensively. The compound has been shown to inhibit the growth and proliferation of cancer cells by activating the Wnt/β-catenin pathway. It has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. Additionally, the compound has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide in lab experiments include its high potency and specificity for CK1δ. The compound is also readily available and can be synthesized using relatively simple methods. However, the limitations of using the compound include its potential toxicity and the need for further studies to determine its long-term effects.
Direcciones Futuras
There are several future directions for the research on 2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. One potential direction is the development of the compound as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another direction is the use of the compound as a tool in genetic research to study the role of CK1δ in various cellular processes. Additionally, further studies are needed to determine the long-term effects of the compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves a multi-step process. The initial step involves the reaction of 4-chlorothiophenol with 2-bromoacetophenone to form 2-(4-chlorophenylthio)acetophenone. This intermediate is then reacted with 3-(2-bromoacetyl)oxazolo[4,5-b]pyridine to form the final product.
Aplicaciones Científicas De Investigación
2-[(4-chlorophenyl)thio]-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as a tool in genetic research and as a chemical probe for studying the role of CK1δ in various cellular processes.
Propiedades
Fórmula molecular |
C20H14ClN3O2S |
|---|---|
Peso molecular |
395.9 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)sulfanyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C20H14ClN3O2S/c21-14-6-8-16(9-7-14)27-12-18(25)23-15-4-1-3-13(11-15)20-24-19-17(26-20)5-2-10-22-19/h1-11H,12H2,(H,23,25) |
Clave InChI |
ALUCHPXHTQGWSD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=CC=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4 |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)CSC2=CC=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244890.png)
![N-[3-(pentanoylamino)phenyl]-2-naphthamide](/img/structure/B244892.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide](/img/structure/B244894.png)
![N-[3-(pentanoylamino)phenyl]nicotinamide](/img/structure/B244895.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244896.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244898.png)